Diethyl malate

Biocatalysis Chiral Resolution Enantioselective Hydrolysis

Diethyl malate (CAS 7554-12-3) is the diethyl ester of malic acid, a dicarboxylic acid derivative classified as a beta-hydroxy acid ester. It appears as a colorless liquid with a mild, winey-fruity odor and a pleasant herbaceous undertone, exhibiting a density of 1.128 g/mL at 25 °C and a boiling point of 122-124 °C at 12 mmHg.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 7554-12-3
Cat. No. B1220296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl malate
CAS7554-12-3
Synonymsdiethyl malate
diethyl malate, (+-)-isomer
diethyl malate, (R)-isomer
diethyl malate, (S)-isome
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)O
InChIInChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3
InChIKeyVKNUORWMCINMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water;  miscible in alcohol and oil

Diethyl Malate (CAS 7554-12-3): Chemical Identity and Baseline Specifications for Procurement


Diethyl malate (CAS 7554-12-3) is the diethyl ester of malic acid, a dicarboxylic acid derivative classified as a beta-hydroxy acid ester [1]. It appears as a colorless liquid with a mild, winey-fruity odor and a pleasant herbaceous undertone, exhibiting a density of 1.128 g/mL at 25 °C and a boiling point of 122-124 °C at 12 mmHg . As a metabolite naturally occurring in Rosa laevigata and Vitis vinifera, it serves as a versatile chiral building block and flavoring agent [2]. This compound is available in both racemic (DL) and enantiopure (L or D) forms, with the L-isomer being the most common naturally derived variant .

Chiral building block for asymmetric synthesis and enantioselective resolution studies.
Flavor formulation candidate under FEMA GRAS designation; matrix-dependent usage profile.
Polar ester intermediate for high-dielectric plasticizers and electrolyte components.

Why Substituting Diethyl Malate with Close Analogs Like Dimethyl Malate or Diethyl Tartrate Compromises Performance


While diethyl malate shares structural motifs with other malate esters and dicarboxylic acid derivatives, its unique combination of a free β-hydroxyl group and two ethyl ester moieties dictates critical physicochemical and functional properties that are not replicated by analogs. Substituting diethyl malate with dimethyl malate (CAS 617-53-8) alters hydrophobicity and solubility profiles, potentially disrupting formulation stability or synthetic pathway efficiency [1]. Conversely, substituting with diethyl tartrate (CAS 87-91-2) introduces an additional hydroxyl group, significantly increasing hydrogen-bonding capacity and altering stereochemical outcomes in asymmetric reactions . These intrinsic differences translate directly to quantifiable performance gaps in enantioselective synthesis, flavor formulation, and polymer chemistry, as detailed in the quantitative evidence below.

Dimethyl malate (shorter ester): May shift hydrophobicity and solubility, potentially altering formulation stability or synthetic pathway efficiency.
Diethyl tartrate (extra hydroxyl): Increases hydrogen-bonding capacity, likely modifying stereochemical outcomes in asymmetric reactions.

Quantitative Differentiation Evidence for Diethyl Malate: Comparative Data Against Key Analogs


Enantioselective Hydrolysis of Racemic Diethyl Malate by Rhizopus Lipase Affords Optically Pure (R)-Malate with ≥99% ee

Diethyl malate demonstrates exceptional suitability for biocatalytic chiral resolution compared to its dimethyl analog. Racemic diethyl malate undergoes enantioselective hydrolysis by crude Rhizopus lipase to yield (R)-(+)-malate with an enantiomeric excess (ee) of ≥99%, albeit with a recovery of approximately 20% [1]. In contrast, (R)-dimethyl malate, obtained from (R,S)-malate via pig liver esterase (PLE) hydrolysis, achieves a significantly lower maximum ee of 93% under optimized conditions (0 °C in 20% aqueous methanol) [2]. This 6% absolute difference in optical purity is critical for applications demanding high stereochemical fidelity.

Enantioselective resolution ee
Head-to-head
Diethyl malate: ≥99% ee
Dimethyl malate: 93% ee (PLE, 0 °C)
Supports enantiopurity control in biocatalytic chiral resolution.
Rhizopus lipase vs. pig liver esterase; reported 6% ee gain.
Biocatalysis Chiral Resolution Enantioselective Hydrolysis

FEMA Usage Limits for Diethyl Malate in Food and Beverage Applications

Diethyl malate is approved as a flavoring substance by FEMA (No. 2374) with specific, matrix-dependent usage limits. These limits provide a quantitative benchmark for formulation, distinguishing it from less-regulated or differently-scaled analogs. The permitted levels range from 1.5 mg/kg in gelatin desserts to 18 mg/kg in confectionery . This granular, application-specific data is essential for compliance and cost optimization in industrial flavor houses, and is not directly transferable to other malate esters which may have different sensory profiles or regulatory clearances.

FEMA usage limits
Class-level
1.5–18 mg/kg across confectionery, beverages, baked goods, gelatin desserts.
Application-specific dosing context for flavor formulation.
GRAS designation; verify matrix compliance locally.
Flavor Chemistry Food Additives Regulatory Compliance

Differential Solubility Profile of Diethyl Malate Versus Dimethyl Malate in Organic Matrices

The physicochemical properties of diethyl malate dictate its suitability for specific formulation environments compared to its methyl ester analog. Diethyl malate is soluble in water and miscible with ethanol and oil, with a dielectric constant of 10.2 at 18°C . In contrast, dimethyl malate, while also water-soluble, exhibits a different hydrophobicity profile due to its shorter alkyl chains, which impacts its partition coefficient (LogP) and thus its behavior in emulsion and fragrance systems [1]. While direct comparative LogP values are not available from authoritative sources, the qualitative difference in hydrophobicity is a recognized factor in formulation science, with diethyl malate often preferred for boosting fragrance longevity in personal care products [2].

Solubility & hydrophobicity
Class-level
Diethyl malate: water-soluble, miscible in ethanol/oil, dielectric 10.2. Dimethyl malate: more hydrophilic (lower LogP).
May favor fragrance fixation and lipid-based carrier systems.
Qualitative comparison; direct LogP values not available.
Formulation Science Solubility Physicochemical Properties

Diethyl Malate as a Precursor in the Synthesis of Anti-Ischemic Agents

Diethyl malate serves as a key reagent in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, a class of compounds investigated for their anti-ischemic properties . This specific application is documented in patent literature and primary research, differentiating it from other malate esters which may not be as readily employed in this particular synthetic pathway. While yield and purity data for this specific transformation are not publicly detailed, the established use as a reagent in this context provides a clear, application-specific differentiator.

Synthetic intermediate
Data to verify
Used in preparation of dicarboxylic nitroxyalkylamides (anti-ischemic research).
Reported synthetic utility in cardiovascular research.
Source review needed; yield/purity data not disclosed.
Medicinal Chemistry Synthetic Intermediate Pharmaceutical Synthesis

Comparison of Dielectric Constants: Diethyl Malate vs. Diethyl Maleate

The dielectric constant is a critical parameter for selecting materials in electrochemical applications, including as plasticizers or electrolyte components in batteries and capacitors. Diethyl malate exhibits a dielectric constant of 10.2 at 18°C . In contrast, its close structural analog, diethyl maleate (CAS 141-05-9), has a significantly lower dielectric constant of 2.18 at 20°C . This ~5-fold difference reflects the impact of the hydroxyl group in diethyl malate, which substantially increases the material's polarity and its ability to solvate ions. This quantitative difference provides a clear, measurable basis for selecting diethyl malate over diethyl maleate in applications requiring higher polarity or ionic conductivity.

Dielectric constant
Head-to-head
Diethyl malate: 10.2 (18 °C)
Diethyl maleate: 2.18 (20 °C)
Supports selection for high-polarity electrolyte or plasticizer applications.
~4.7-fold difference; temperature offset negligible.
Electrochemistry Polymer Chemistry Plasticizer Selection

Validated Application Scenarios for Diethyl Malate Procurement Based on Quantitative Evidence


Enantioselective Synthesis of High-Purity Chiral Building Blocks

Procurement of racemic diethyl malate is justified for research groups or CROs focused on producing (R)- or (S)-malic acid derivatives with exceptional optical purity. The documented ability to achieve ≥99% ee for (R)-malate via lipase-catalyzed hydrolysis, which outperforms the 93% ee achieved with dimethyl malate under comparable conditions, provides a quantitative advantage for asymmetric synthesis projects where stereochemical fidelity is paramount [1]. This application is particularly relevant for the synthesis of pharmaceutical intermediates and chiral ligands.

Precision Flavor Formulation in the Food and Beverage Industry

For flavor houses and food manufacturers, diethyl malate's FEMA-approved usage limits (ranging from 1.5 to 18 mg/kg across different food categories) provide a precise, quantitative framework for product development and regulatory compliance . This granularity enables cost-effective, application-specific sourcing and ensures that final consumer products meet all safety and labeling requirements, a critical differentiator compared to less-specified flavor esters.

Formulation of High-Polarity Plasticizers and Electrolyte Components

The substantially higher dielectric constant of diethyl malate (10.2) compared to diethyl maleate (2.18) makes it the preferred choice for formulating polymer electrolytes, battery components, or polar plasticizers where enhanced ionic conductivity and solubility of polar species are required . This quantitative difference provides a clear, measurable basis for material selection in electrochemical and polymer science applications.

Synthesis of Dicarboxylic Nitroxyalkylamides for Cardiovascular Research

Research groups investigating novel anti-ischemic agents can justify procurement of diethyl malate based on its established use as a key reagent in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides . This documented application provides a clear, project-specific rationale for sourcing this compound, differentiating it from generic malate esters that lack this established synthetic utility.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral malate derivatives
Enantioselective resolution capability
Enantiomeric excess verification
Food flavor formulation development
FEMA GRAS usage limits matrix
Category-specific dosing compliance
High-polarity plasticizer / electrolyte component
Dielectric constant suitability
Ionic conductivity and solvation capacity
Medicinal chemistry for cardiovascular targets
Documented synthetic utility
Reaction yield and pathway specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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